2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H10ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), in the presence of dimethylformamide (DMF). The reaction proceeds under heating conditions to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6,7-dimethoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. In medicinal chemistry, it is used to develop new drugs with antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it finds applications in the synthesis of fluorescent dyes and materials science .
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is primarily based on its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications in their structure and function. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid
- 2-Chloro-6,7-dimethoxyquinoline-3-methanol
- 2-Chloro-6,7-dimethoxyquinoline-3-amine
Comparison: Compared to its analogs, 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is unique due to its aldehyde functional group, which makes it a versatile intermediate in organic synthesis. The presence of the chloro and methoxy groups enhances its reactivity and allows for further functionalization, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKLPYJNAHFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355964 | |
Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-23-7 | |
Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68236-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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